2-(propan-2-yl)-2,3,4,7-tetrahydro-1H-azepine
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Overview
Description
2-(Propan-2-yl)-2,3,4,7-tetrahydro-1H-azepine is a heterocyclic compound that features a seven-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-2,3,4,7-tetrahydro-1H-azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of N-alkylated amines with suitable leaving groups. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-2,3,4,7-tetrahydro-1H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully hydrogenated azepine derivatives.
Scientific Research Applications
2-(Propan-2-yl)-2,3,4,7-tetrahydro-1H-azepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and resins.
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-propan-2-yl-2,3,4,7-tetrahydro-1H-azepine |
InChI |
InChI=1S/C9H17N/c1-8(2)9-6-4-3-5-7-10-9/h3,5,8-10H,4,6-7H2,1-2H3 |
InChI Key |
RTMYTEIGLNVNFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC=CCN1 |
Origin of Product |
United States |
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